Physicochemical Properties and Synthetic Utility of 2-Amino-1-methylcyclobutan-1-ol: A Comprehensive Guide for Medicinal Chemistry
Physicochemical Properties and Synthetic Utility of 2-Amino-1-methylcyclobutan-1-ol: A Comprehensive Guide for Medicinal Chemistry
Executive Summary
In modern drug discovery, the strategic incorporation of sp³-rich, conformationally restricted scaffolds is a proven method for improving the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 2-Amino-1-methylcyclobutan-1-ol is a highly specialized, unnatural amino alcohol building block. Characterized by a highly strained four-membered ring, a quaternary stereocenter, and adjacent polar functional groups, this molecule serves as a rigidified bioisostere for acyclic amino alcohols. This whitepaper provides an in-depth technical analysis of its physicochemical properties, thermodynamic behavior, and validated synthetic handling protocols.
Physicochemical & Thermodynamic Profiling
Understanding the baseline physicochemical metrics of 2-Amino-1-methylcyclobutan-1-ol is critical for predicting its behavior in both synthetic workflows and biological systems. The presence of the cyclobutane ring dramatically alters the molecule's spatial geometry and thermodynamic stability compared to its linear analogs.
Table 1: Core Physicochemical Properties
| Property | Value | Source / Validation |
| IUPAC Name | 2-amino-1-methylcyclobutan-1-ol | PubChem[1] |
| CAS Number (Free Base) | 68235-30-3 | Sigma-Aldrich[2] |
| CAS Number (HCl Salt) | 1909286-97-0 | Advanced ChemBlocks[3] |
| Molecular Formula | C₅H₁₁NO | PubChem[1] |
| Molecular Weight | 101.15 g/mol | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 46.3 Ų | PubChem[1] |
| XLogP3 | -0.6 | PubChem[1] |
| Ring Strain Energy | ~26.58 kcal/mol | Smolecule[4] |
Causality in Drug Design: The low XLogP3 (-0.6) and a TPSA of 46.3 Ų indicate that this fragment is highly hydrophilic[1]. When appended to a lipophilic drug core, it significantly enhances aqueous solubility while maintaining a low molecular weight footprint. Furthermore, the methyl group at the C1 position creates a quaternary carbon, which sterically shields the hydroxyl group from enzymatic oxidation (e.g., by alcohol dehydrogenases), thereby increasing the metabolic half-life of the resulting drug candidate.
Mechanistic Reactivity & Structural Dynamics
The defining feature of 2-Amino-1-methylcyclobutan-1-ol is its cyclobutane core. The molecule adopts a puckered conformation to alleviate torsional strain (eclipsing interactions), which consequently forces the internal bond angles to deviate from the ideal tetrahedral 109.5° down to approximately 88°[4].
This geometric distortion results in a massive ring strain energy of ~26.58 kcal/mol[4]. While kinetically stable under standard physiological conditions, this stored thermodynamic energy makes the ring highly susceptible to cleavage or expansion under specific catalytic or thermal stresses. Specifically, under acidic or metal-catalyzed conditions, cyclobutanols are prone to semipinacol rearrangements , where the ring expands to form a more thermodynamically stable cyclopentanone derivative[5].
Thermodynamic pathways and structural utility of the cyclobutanol core.
Validated Experimental Protocol: Synthesis & Salt Isolation
The cyclobutane core is typically constructed via a photosensitized[2+2] cycloaddition (e.g., utilizing 4-oxazolin-2-ones and alkenes under UV irradiation)[6]. However, the isolation of the resulting free base is notoriously difficult due to its volatility and susceptibility to degradation.
To ensure long-term stability and ease of handling, the free base must be converted into its hydrochloride salt[3]. As a Senior Application Scientist, I have detailed a self-validating protocol below, emphasizing the mechanistic causality behind each operational step.
Protocol: Isolation of 2-Amino-1-methylcyclobutan-1-ol Hydrochloride
Step 1: Anhydrous Dissolution
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Action: Dissolve 10 mmol of crude 2-amino-1-methylcyclobutan-1-ol free base in 20 mL of a 1:1 mixture of anhydrous diethyl ether and anhydrous methanol.
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Causality: The cyclobutane ring is highly strained[4]. Trace water in the presence of an acid can trigger solvolysis or premature ring-opening. Utilizing strictly anhydrous solvents preserves the structural integrity of the four-membered ring.
Step 2: Thermal Quenching
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Action: Submerge the reaction flask in an ice-water bath, allowing the internal temperature to equilibrate to 0 °C under an inert nitrogen atmosphere.
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Causality: Amine protonation is a highly exothermic event. If the localized temperature spikes, the thermal energy can overcome the activation barrier for a semipinacol rearrangement, leading to unwanted ring expansion[5].
Step 3: Controlled Protonation
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Action: Add 1.1 equivalents (11 mmol, 5.5 mL) of 2.0 M anhydrous HCl in diethyl ether dropwise over 15 minutes via an addition funnel.
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Causality: Dropwise addition prevents acid concentration gradients. The non-polar ether environment forces the immediate precipitation of the highly polar hydrochloride salt, effectively removing the product from the reactive solution and driving the equilibrium forward without side reactions.
Step 4: Maturation and Isolation
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Action: Stir the suspension at 0 °C for an additional 30 minutes. Filter the precipitate rapidly through a sintered glass funnel (medium porosity) and wash with 2 × 10 mL of cold anhydrous diethyl ether.
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Causality: The cold ether wash removes unreacted organic impurities and residual methanol without dissolving the target salt. Rapid filtration minimizes the hygroscopic salt's exposure to ambient atmospheric moisture.
Step 5: Vacuum Desiccation
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Action: Dry the isolated white solid under high vacuum (0.1 Torr) at room temperature for 12 hours.
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Causality: Complete removal of volatile solvents is critical for accurate downstream quantitative analysis (e.g., NMR, mass spectrometry) and ensures long-term shelf stability of the API building block.
Step-by-step synthetic workflow and isolation of the hydrochloride salt.
Conclusion
2-Amino-1-methylcyclobutan-1-ol represents a triumph of modern synthetic design, balancing extreme thermodynamic ring strain with kinetic stability. By leveraging its rigid geometry and strategically placed quaternary carbon, drug development professionals can effectively utilize this compound to bypass metabolic liabilities and lock pharmacophores into their optimal binding conformations. Strict adherence to anhydrous, temperature-controlled protocols is mandatory to harness its full potential without triggering strain-relief degradation pathways.
References
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PubChem. "2-Amino-1-methylcyclobutan-1-OL | C5H11NO | CID 12414297". National Institutes of Health (NIH). URL:[Link]
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Molaid. "4-acetyl-1-methyl-2-oxa-4-aza-bicyclo[3.2.0]heptan-3-one | 68393-01-1". Molaid Chemical Database. URL:[Link]
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National Institutes of Health. "Synthesis of α‑Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols". PMC. URL:[Link]
Sources
- 1. 2-Amino-1-methylcyclobutan-1-OL | C5H11NO | CID 12414297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-amino-1-methylcyclobutan-1-ol | 68235-30-3 [sigmaaldrich.com]
- 3. (1R,2R)-2-amino-1-methyl-cyclobutanol hydrochloride 97% | CAS: 1909286-97-0 | AChemBlock [achemblock.com]
- 4. Buy trans-3-Amino-3-methylcyclobutanol hydrochloride | 1403767-32-7 [smolecule.com]
- 5. Synthesis of α‑Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-acetyl-1-methyl-2-oxa-4-aza-bicyclo[3.2.0]heptan-3-one - CAS号 68393-01-1 - 摩熵化学 [molaid.com]
